molecular formula C9H7NO2 B1626339 Benzene, 1-nitro-4-(1-propynyl)- CAS No. 28289-83-0

Benzene, 1-nitro-4-(1-propynyl)-

Cat. No.: B1626339
CAS No.: 28289-83-0
M. Wt: 161.16 g/mol
InChI Key: WZXVLUCWGSZORJ-UHFFFAOYSA-N
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Description

Benzene, 1-nitro-4-(1-propynyl)- (C₉H₇NO₂) is a para-substituted nitroaromatic compound featuring a nitro (-NO₂) group at position 1 and a 1-propynyl (-C≡C-CH₂) group at position 4. The nitro group is a strong electron-withdrawing substituent, while the 1-propynyl group introduces sp-hybridized carbon atoms, contributing to the compound’s electronic and steric profile.

Properties

CAS No.

28289-83-0

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

1-nitro-4-prop-1-ynylbenzene

InChI

InChI=1S/C9H7NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,1H3

InChI Key

WZXVLUCWGSZORJ-UHFFFAOYSA-N

SMILES

CC#CC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC#CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, is the most widely employed method for synthesizing 1-nitro-4-(1-propynyl)benzene. This approach couples a halogenated nitrobenzene derivative with a terminal alkyne, forming a carbon-carbon bond between the aromatic ring and the alkyne.

Key Steps :

  • Oxidative Addition : Aryl halide (e.g., 4-iodonitrobenzene) reacts with palladium(0) to form a Pd(II) intermediate.
  • Transmetallation : Copper(I) acetylide transfers the alkyne to the Pd(II) center.
  • Reductive Elimination : The Pd(II) intermediate releases the coupled product, regenerating Pd(0).

Typical Reaction Conditions

The synthesis employs 4-iodonitrobenzene and propyne under inert conditions.

Component Specification
Catalyst Palladium(II) acetate (5 mol%)
Ligand Triphenylphosphine (10 mol%)
Copper Co-catalyst Copper(I) iodide (10 mol%)
Base Triethylamine
Solvent Tetrahydrofuran
Temperature 60–80°C
Reaction Time 12–24 hours

Procedure :

  • Combine 4-iodonitrobenzene (1.0 equiv), propyne (1.2 equiv), Pd(OAc)₂, CuI, and PPh₃ in tetrahydrofuran.
  • Add triethylamine and reflux under nitrogen for 18 hours.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield : 68–75% (reported in analogous reactions).

Optimization Strategies

Catalyst Systems :

  • Palladium Nanoclusters : Increase surface area, enhancing catalytic activity (yield: 82%).
  • Ligand-Free Conditions : Reduce cost but require higher temperatures (yield: 60%).

Solvent Effects :

  • Polar Aprotic Solvents : Dimethylformamide improves alkyne solubility but risks nitro group reduction.
  • Eco-Friendly Solvents : Cyclopentyl methyl ether offers comparable yields with lower toxicity.

Alternative Synthetic Approaches

Nitration of 4-Propynylbenzene Derivatives

Direct nitration of 4-propynylbenzene faces challenges due to the alkyne’s electron-withdrawing nature, which directs electrophilic attack to meta positions.

Procedure :

  • Sulfonate 4-propynylbenzene to introduce a directing group.
  • Nitrate using HNO₃/H₂SO₄ at 0°C.
  • Hydrolyze the sulfonate group.

Yield : <30% (due to poor regioselectivity).

Use of Protective Groups in Directed Nitration

Temporary protection of the alkyne as a trimethylsilyl (TMS) derivative improves nitration regioselectivity.

Steps :

  • Protect 4-propynylbenzene with TMSCl.
  • Nitrate to introduce -NO₂ at the para position.
  • Deprotect using tetrabutylammonium fluoride.

Yield : 50–55%.

Comparative Analysis of Synthesis Routes

Method Advantages Disadvantages Yield (%)
Sonogashira Coupling High regioselectivity, scalable Pd catalyst cost 68–75
Direct Nitration Fewer steps Poor regioselectivity <30
Protective Group Route Improved nitration control Additional deprotection steps 50–55

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Catalyst Recycling : Immobilized Pd on mesoporous silica reduces metal waste.
  • Continuous Flow Systems : Enhance heat dissipation and reaction control.

Challenges in Synthesis and Purification

  • Alkyne Polymerization : Mitigated by low-temperature reactions.
  • Nitro Group Reduction : Avoided by excluding reducing agents (e.g., H₂).
  • Purification : Silica gel chromatography remains standard, though solvent-intensive.

Recent Advances in Catalytic Methods

  • Photoredox Catalysis : Enables nitro group introduction under mild conditions.
  • Electrochemical Synthesis : Reduces reliance on noble metals.

Chemical Reactions Analysis

Benzene, 1-nitro-4-(1-propynyl)- undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The propynyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Addition: The triple bond in the propynyl group can undergo addition reactions with halogens or hydrogen halides to form dihalo or haloalkane derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and hydrogen halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₉H₇NO₂
Molecular Weight : 161.16 g/mol
CAS Number : 28289-83-0
IUPAC Name : 1-nitro-4-prop-1-ynylbenzene
SMILES : CC#CC1=CC=C(C=C1)N+[O-]

The compound features a nitro group attached to a benzene ring with a propynyl substituent, which contributes to its unique chemical properties and reactivity.

Pharmaceutical Applications

Benzene, 1-nitro-4-(1-propynyl)- has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that may enhance biological activity:

  • Drug Development : The compound's unique structure may serve as a scaffold for developing new drugs targeting various diseases. Research indicates that modifications of similar nitro-substituted benzene derivatives have shown promise in treating conditions such as bacterial infections and cancer .
  • Mechanism of Action : Studies suggest that nitro groups can enhance the lipophilicity of compounds, potentially improving their ability to penetrate cellular membranes. This characteristic is particularly beneficial in designing antibiotics or anticancer agents that require effective cellular uptake .

Agricultural Applications

The compound's potential extends to agricultural chemistry:

  • Pesticides and Herbicides : Due to its reactivity and ability to interact with biological molecules, Benzene, 1-nitro-4-(1-propynyl)- could be explored as an active ingredient in the development of new pesticides or herbicides. Its structure may allow for selective targeting of pest species while minimizing impact on non-target organisms.

Data Table: Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Aspects
Benzene, 1-nitro-4-(trifluoromethyl)Nitro group on benzene; trifluoromethyl groupLacks the propynyl chain
Benzene, 1-bromo-4-(trifluoromethyl)Nitro group on benzene; bromine substitutionHalogenated instead of having a propynyl chain
Benzene, 1-amino-4-(trifluoromethyl)Nitro replaced by amino groupExhibits different reactivity due to amino function

This table highlights the unique aspects of Benzene, 1-nitro-4-(1-propynyl)- compared to other related compounds, emphasizing its potential applications in various fields.

Case Study 1: Antimicrobial Activity

A study conducted on nitro-substituted benzene derivatives demonstrated that compounds similar to Benzene, 1-nitro-4-(1-propynyl)- exhibited significant antimicrobial activity against various strains of bacteria. The results indicated that structural modifications could enhance efficacy against resistant bacterial strains .

Case Study 2: Agrochemical Development

In research focused on developing new herbicides, the incorporation of propynyl groups into nitro-substituted aromatic compounds showed improved selectivity and potency against specific weed species. These findings suggest that Benzene, 1-nitro-4-(1-propynyl)- could be a valuable candidate for further exploration in agrochemical formulations .

Mechanism of Action

The mechanism of action of Benzene, 1-nitro-4-(1-propynyl)- involves its interaction with molecular targets through its nitro and propynyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The propynyl group can participate in addition and substitution reactions, leading to the formation of various derivatives. These interactions can affect molecular pathways and biological processes, making the compound useful in various applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

Compound Name Substituents (para positions) Molecular Formula Molecular Weight (g/mol) Notable Features
Benzene, 1-nitro-4-(1-propynyl)- Nitro, 1-propynyl C₉H₇NO₂ 161.16 High electron withdrawal, potential instability due to alkyne
Benzene, 1-nitro-4-(2-propen-1-yl)- Nitro, allyl C₉H₉NO₂ 163.17 Allyl group introduces conjugation (less electron withdrawal)
1-Nitro-4-(2-propyn-1-yloxy)benzene Nitro, propargyl ether C₉H₇NO₃ 177.16 Ether linkage increases polarity and solubility
Benzene, 1-nitro-4-(phenylthio) Nitro, phenylthio C₁₂H₉NO₂S 231.27 Sulfur atom enhances nucleophilic reactivity
Benzene, 1-methoxy-4-nitro Nitro, methoxy C₇H₇NO₃ 153.14 Methoxy group donates electrons, opposing nitro’s effects

Key Observations :

  • Electronic Effects: The nitro group dominates the electronic profile, but the para substituent modulates reactivity. For example: The 1-propynyl group (-C≡C-CH₂) withdraws electrons via sp-hybridization, further deactivating the benzene ring . Methoxy (-OCH₃) in 1-methoxy-4-nitrobenzene donates electrons, creating a push-pull electronic system .
  • Reactivity :
    • Nitro groups direct electrophilic substitution to meta positions, but the para substituent’s electronic nature influences reaction rates. For instance, 1-nitro-4-(phenylthio)benzene may undergo nucleophilic aromatic substitution due to sulfur’s polarizability .
    • Alkyne-containing derivatives (e.g., 1-propynyl) are prone to cycloaddition or polymerization reactions, whereas allyl-substituted compounds exhibit alkene-like reactivity .

Q & A

Q. What experimental methods are recommended for synthesizing benzene, 1-nitro-4-(1-propynyl)-, and how can reaction conditions be optimized?

Synthesis of this compound typically involves substitution or coupling reactions. A viable route is modifying 1-bromo-4-(1-propynyl)benzene (CAS 23773-30-0) via nucleophilic aromatic substitution, where the bromine atom is replaced by a nitro group. Key parameters include:

  • Catalysts : Use Cu(I) or Pd-based catalysts for efficient nitro group introduction .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
  • Temperature : Optimize between 80–120°C to balance reactivity and side-product formation.
    Gas chromatography (GC) with retention index validation (e.g., using NIST protocols ) is critical for purity assessment.

Q. How can spectroscopic techniques differentiate benzene, 1-nitro-4-(1-propynyl)-, from structural isomers?

  • Mass Spectrometry (MS) : The molecular ion peak at m/z ~173 (C₉H₇NO₂) and fragmentation patterns (e.g., loss of NO₂ or propynyl groups) are diagnostic .
  • Infrared (IR) Spectroscopy : Look for asymmetric NO₂ stretching (~1520 cm⁻¹) and C≡C stretching (~2100 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Aromatic protons show splitting patterns due to nitro and propynyl substituents (e.g., para-substitution symmetry).
    • ¹³C NMR : Distinct signals for nitrated aromatic carbons (~145–150 ppm) and sp-hybridized propynyl carbons (~70–90 ppm) .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic structure and reactivity of benzene, 1-nitro-4-(1-propynyl)-?

  • Basis Sets : Use correlation-consistent basis sets (e.g., cc-pVTZ) to capture electron correlation effects in nitro and propynyl groups. Dunning’s studies show that [5s4p3d2f1g] sets achieve ~99% correlation energy accuracy .
  • Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) reliably predicts geometry and vibrational frequencies. For reaction pathways (e.g., nitro group substitution), employ transition state searches with IRC validation .
  • NBO Analysis : Quantify hyperconjugation between the nitro group and aromatic π-system to explain regioselectivity in further reactions.

Q. How can discrepancies between experimental and computational data on reaction pathways be resolved?

Discrepancies often arise from incomplete basis sets or solvent effects. Mitigation strategies include:

  • Benchmarking : Compare multiple methods (e.g., CCSD(T) vs. DFT) for key intermediates.
  • Implicit Solvent Models : Incorporate PCM or SMD to simulate solvent polarization effects .
  • Kinetic Modeling : Use master equation simulations (e.g., MESMER) to account for temperature-dependent rate constants. For example, the barrierless pathway in 1-propynyl + benzene reactions (Figure S1 in ) requires pressure-dependent kinetic analysis.

Q. What are the challenges in analyzing gas-phase reaction dynamics involving benzene, 1-nitro-4-(1-propynyl)-?

  • Isomerization Pathways : The propynyl group’s linear geometry can lead to competing reaction channels (e.g., cyclization vs. fragmentation).
  • Collision-Induced Dissociation (CID) : Use tandem MS to probe fragmentation thresholds, correlating with computed bond dissociation energies .
  • High-Resolution Spectroscopy : Rotational-vibrational coupling in the nitro group complicates spectral assignments; employ anharmonic corrections in computational models .

Methodological Resources

Technique Key Parameters Reference
GC Retention IndexHP-5MS column, He carrier gas, 70–250°C ramp
DFT Transition StatesωB97X-D/cc-pVTZ, solvation in DMF
MS FragmentationElectron ionization (70 eV), NIST database

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